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Executive Summary
Arbemnifosbuvir, also known as AT-527 and its free base form AT-511 (Bemnifosbuvir), is a

novel, orally bioavailable guanosine nucleotide analog demonstrating potent antiviral activity

against SARS-CoV-2. It is a double prodrug that, once inside the cell, is metabolized into its

active triphosphate form, AT-9010. Groundbreaking structural and biochemical studies have

revealed that Arbemnifosbuvir exerts its antiviral effect through a unique dual-targeting

mechanism against the viral RNA-dependent RNA polymerase (RdRp), nsp12. This

mechanism involves the inhibition of both the canonical polymerase (RdRp) active site and the

N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain. This dual action

presents a high barrier to the development of viral resistance. This document provides a

comprehensive technical overview of Arbemnifosbuvir's mechanism of action, supported by

quantitative data from key experiments, detailed experimental protocols, and visualizations of

the core concepts.

Metabolic Activation of Arbemnifosbuvir
Arbemnifosbuvir (AT-527) is designed as a double prodrug to enhance cell permeability and

ensure efficient delivery to target tissues. Following oral administration and cellular uptake, it

undergoes a multi-step enzymatic conversion to its pharmacologically active 5'-triphosphate

form, AT-9010. This bioactivation is critical for its antiviral activity as the triphosphate moiety is

necessary for interaction with the viral polymerase.
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The activation cascade involves host cell enzymes, including cathepsin A (CatA),

carboxylesterase 1 (CES1), and histidine triad nucleotide-binding protein 1 (HINT1), which

hydrolyze the prodrug moieties to yield the monophosphate. Subsequent phosphorylation by

host kinases, such as guanylate kinase 1 (GUK1) and nucleoside-diphosphate kinases

(NDPK), generates the active AT-9010 triphosphate.
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Caption: Metabolic activation pathway of Arbemnifosbuvir.

Dual-Targeting Mechanism of Action on nsp12
The antiviral activity of Arbemnifosbuvir is mediated by its active metabolite, AT-9010, which

uniquely targets two distinct functional domains of the SARS-CoV-2 RNA-dependent RNA

polymerase (nsp12).[1][2][3]

RdRp Domain Inhibition: Immediate Chain Termination
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The C-terminal domain of nsp12 contains the canonical RdRp active site responsible for

synthesizing viral RNA. AT-9010 acts as a competitive inhibitor of its natural counterpart,

guanosine triphosphate (GTP). Upon incorporation into the nascent viral RNA strand, AT-9010

causes immediate chain termination.[1][3] This is attributed to the modified ribose group of the

molecule, which features both 2'-fluoro and 2'-methyl substitutions.[1] This steric hindrance

prevents the correct alignment of the next incoming nucleoside triphosphate, thereby halting

RNA synthesis.

NiRAN Domain Inhibition: Blocking
Nucleotidyltransferase Activity
The N-terminal of nsp12 contains a highly conserved NiRAN domain, which possesses

nucleotidyltransferase activity essential for viral replication, including protein-primed RNA

synthesis.[1][2] Cryo-electron microscopy (cryo-EM) studies have revealed that AT-9010 also

binds to a distinct pocket within the NiRAN active site.[1][2][3] The binding occurs in a unique,

flipped orientation compared to native nucleotides, allowing the guanine base to occupy a

previously unobserved cavity. This binding effectively outcompetes native nucleotides and

inhibits the NiRAN domain's function, such as the UMPylation of accessory proteins like nsp8

and nsp9, providing a second, independent mechanism of antiviral action.[1]
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Caption: Dual-inhibition mechanism of AT-9010 on nsp12.

Quantitative Data Summary
The antiviral potency and metabolic profile of Arbemnifosbuvir have been characterized

through various in vitro and clinical studies.

Table 1: In Vitro Antiviral Activity of Arbemnifosbuvir
(AT-511)
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Virus Cell Line Assay Type
Potency
(EC₅₀ /
EC₉₀)

Cytotoxicity
(CC₅₀)

Reference

SARS-CoV-2 HAE
Virus Yield

Reduction

EC₉₀: 0.47

µM
>100 µM [4]

HCoV-229E Huh-7
Virus Yield

Reduction

EC₉₀: 0.34

µM
>86 µM [4]

HCoV-OC43 Huh-7
Virus Yield

Reduction
EC₉₀: 1.2 µM >86 µM [4]

SARS-CoV Huh-7
Virus Yield

Reduction

EC₉₀: 0.45

µM
>86 µM [4]

HCV GT1a
Huh-7

Replicon
Luciferase

EC₅₀: 12.8

nM
>10 µM [4]

HCV GT1b
Huh-7

Replicon
Luciferase

EC₅₀: 12.5

nM
>10 µM [4]

HCV GT2a
Huh-7

Replicon
Luciferase EC₅₀: 9.2 nM >10 µM [4]

HAE: Human

Airway

Epithelial

cells; HCoV:

Human

Coronavirus;

HCV:

Hepatitis C

Virus; GT:

Genotype.

Table 2: Intracellular Metabolism and Clinical Efficacy
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Parameter
Cell/Patient
Type

Method Result Reference

AT-9010

Formation

Human Bronchial

Epithelial Cells

(10 µM AT-511)

LC-MS/MS 698 ± 15 µM [4]

AT-9010

Formation

Human Nasal

Epithelial Cells

(10 µM AT-511)

LC-MS/MS 236 ± 14 µM [4]

Viral Load

Reduction

Hospitalized

COVID-19

Patients

RT-qPCR

0.7 log₁₀ greater

reduction vs.

placebo at Day 2

[5]

Experimental Protocols
In Vitro Antiviral Activity Assay (Virus Yield Reduction)
This protocol outlines the general steps for determining the antiviral efficacy of

Arbemnifosbuvir (AT-511) against coronaviruses in a susceptible cell line (e.g., Huh-7 or

primary HAE cells).

Cell Plating: Seed Huh-7 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate

for 24 hours at 37°C, 5% CO₂ to form a confluent monolayer. For HAE cells, use established

air-liquid interface cultures.

Compound Preparation: Prepare a 2x working stock of AT-511 by performing serial dilutions

in culture medium (e.g., DMEM with 2% FBS) to achieve final concentrations ranging from

0.1 µM to 100 µM.

Virus Infection: Infect the cell monolayers with the target coronavirus (e.g., SARS-CoV-2) at

a pre-determined multiplicity of infection (MOI), typically 0.01 to 0.1, in the presence of the

diluted compound or a vehicle control (DMSO).

Incubation: Incubate the infected plates for a period appropriate for the virus replication cycle

(e.g., 48-72 hours) at 37°C, 5% CO₂.
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Supernatant Harvest: After incubation, carefully collect the cell culture supernatant from each

well.

Virus Titer Quantification: Determine the amount of infectious virus in the harvested

supernatant using a TCID₅₀ (50% Tissue Culture Infectious Dose) assay on a susceptible

indicator cell line, such as Vero E6 cells.

Data Analysis: Calculate the viral titer for each compound concentration. The EC₉₀ is

determined as the concentration of the compound that causes a 90% (1-log₁₀) reduction in

the viral titer compared to the vehicle control.

1. Seed Huh-7 or HAE cells
in 96-well plates

3. Infect cells with SARS-CoV-2
+ AT-511 or Vehicle Control

2. Prepare serial dilutions
of AT-511

4. Incubate for 48-72 hours
at 37°C

5. Harvest culture supernatant

6. Quantify viral titer
(TCID₅₀ assay on Vero E6 cells)

7. Calculate EC₉₀ value

Click to download full resolution via product page

Caption: Experimental workflow for the Virus Yield Reduction assay.
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Cryo-Electron Microscopy of nsp12-RNA-AT-9010
Complex
This protocol is based on the methodology used to resolve the structure of AT-9010 bound to

the SARS-CoV-2 replication and transcription complex (RTC).

Complex Assembly: The RTC is assembled by incubating purified recombinant SARS-CoV-2

nsp12, nsp7, and nsp8 proteins with a synthetic RNA template/primer scaffold. The complex

is then incubated with a molar excess of AT-9010 to allow for incorporation and binding.

Grid Preparation: A 3 µL aliquot of the assembled complex (at ~5-10 mg/mL) is applied to a

glow-discharged Quantifoil R1.2/1.3 300-mesh copper grid. The grid is blotted for 3-4

seconds under 100% humidity at 4°C and immediately plunge-frozen in liquid ethane using a

Vitrobot Mark IV (Thermo Fisher).

Data Collection: Grids are screened on a 200 keV Talos Arctica microscope and final data is

collected on a 300 keV Titan Krios microscope equipped with a Gatan K3 direct electron

detector and a bioquantum energy filter. Data is typically collected in super-resolution

counting mode at a nominal magnification yielding a pixel size of ~0.8-1.1 Å. An automated

data collection software like EPU is used to acquire thousands of movie micrographs over a

defocus range of -1.0 to -2.5 µm with a total electron dose of 50-60 e⁻/Å².

Image Processing:

Preprocessing: Movie frames are aligned and dose-weighted using MotionCor2. CTF

parameters are estimated using CTFFIND4.

Particle Picking & Extraction: Particles are picked using a template-based or deep-

learning-based picker in cryoSPARC or RELION and extracted.

2D/3D Classification: Multiple rounds of 2D and 3D classification are performed to remove

junk particles and select for a homogenous subset of particles representing the desired

complex.

Refinement: The final particle set is subjected to 3D auto-refinement followed by CTF

refinement and Bayesian polishing in RELION to achieve the highest possible resolution.
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Model Building and Analysis: An initial model is fitted into the final, post-processed map

using UCSF Chimera. The model is then manually rebuilt in Coot and refined using Phenix or

ISOLDE to produce the final atomic model for structural analysis.

NiRAN-mediated nsp9 NMPylation Assay
This biochemical assay is used to assess the inhibitory effect of compounds on the

nucleotidyltransferase activity of the NiRAN domain.

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture

containing reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM KCl, 2 mM MgCl₂, 1 mM

DTT), recombinant nsp12, and recombinant nsp9.

Inhibitor Addition: Add AT-9010 or a control compound (e.g., GDP) at various concentrations

to the reaction tubes. Include a no-inhibitor control.

Reaction Initiation: Start the reaction by adding a radiolabeled nucleotide, typically [α-

³²P]UTP or [α-³²P]GTP.

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating at

95°C for 5 minutes.

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a

phosphor screen.

Quantification: Visualize the radiolabeled nsp9 (nsp9-NMP) band using a phosphorimager.

Quantify the band intensity to determine the level of NMPylation. Calculate the percent

inhibition at each concentration of AT-9010 relative to the no-inhibitor control to determine the

IC₅₀ value.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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